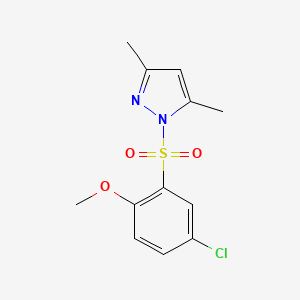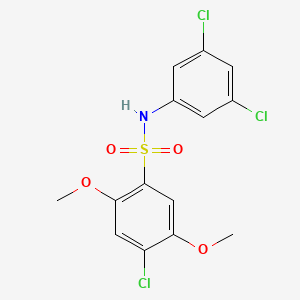
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide, also known as MK-801 or dizocilpine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1970s by scientists at Merck & Co. as a potential anticonvulsant drug. However, further research revealed its potential as a research tool in the field of neuroscience.
作用機序
NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic transmission and plasticity in the central nervous system. 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide binds to a specific site on the receptor and prevents the influx of calcium ions into the neuron, thereby blocking the activity of the receptor. This leads to a disruption of normal synaptic transmission and can result in a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models, including hyperactivity, stereotypy, ataxia, and convulsions. It has also been shown to impair learning and memory in various behavioral tasks, such as the Morris water maze and fear conditioning paradigms. These effects are thought to be due to the disruption of normal NMDA receptor activity in the brain.
実験室実験の利点と制限
One advantage of using 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments is its high potency and selectivity for NMDA receptors. This allows for precise manipulation of NMDA receptor activity in animal models. However, one limitation of using this compound is its potential for producing non-specific effects, such as changes in locomotor activity and arousal, which can complicate interpretation of experimental results.
将来の方向性
There are several potential future directions for research involving 4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of this compound as a tool for studying the neural mechanisms underlying addiction and drug abuse. Additionally, there is ongoing research into the development of novel NMDA receptor antagonists with improved selectivity and fewer side effects.
合成法
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to yield the final product.
科学的研究の応用
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide has been widely used as a research tool in the field of neuroscience due to its ability to selectively block the activity of NMDA receptors. This has allowed researchers to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, synaptic plasticity, and neurodegenerative diseases.
特性
IUPAC Name |
4-chloro-N-(3,5-dichlorophenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO4S/c1-21-12-7-14(13(22-2)6-11(12)17)23(19,20)18-10-4-8(15)3-9(16)5-10/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEZTNUZDOYFMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

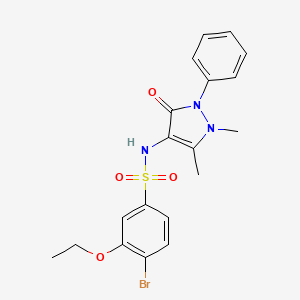
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-[(5-methylfuran-2-yl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B7453956.png)
![1,4-Bis[(4-bromophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7453963.png)
![(2-Acetamidophenyl) 4-[4-(2-acetamidophenoxy)sulfonylphenoxy]benzenesulfonate](/img/structure/B7453972.png)
![[2-Oxo-2-[2-[[2-(3-phenylpropanoyloxy)acetyl]amino]ethylamino]ethyl] 3-phenylpropanoate](/img/structure/B7453986.png)
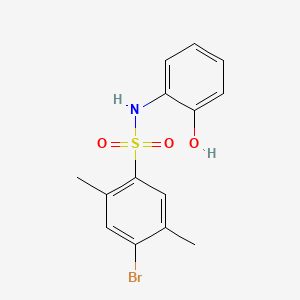
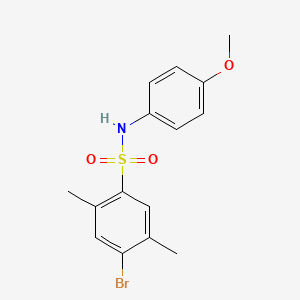

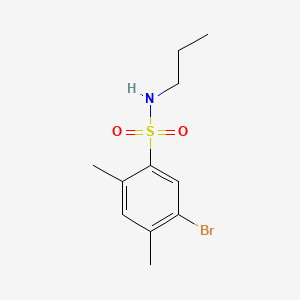


![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)
